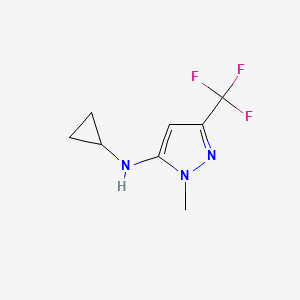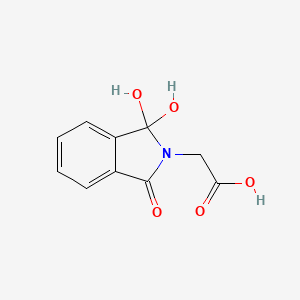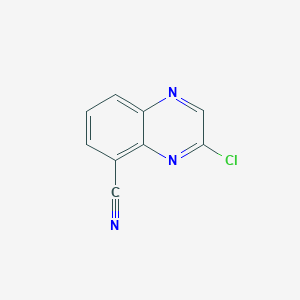
4-Benzyl-2-methylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-methylmorpholin-3-one is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group at the 4-position and a methyl group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-methylmorpholin-3-one typically involves the reaction of benzaldehyde with ethanolamine in the presence of an alkali and methanol, followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst . The reaction proceeds through the formation of N-benzylethanolamine, which then undergoes cyclization with glyoxylic acid to yield the desired product. The reaction conditions include:
Step 1: Benzaldehyde, ethanolamine, alkali, and methanol are added to a high-pressure reaction kettle. The mixture is vacuumized, replaced, and stirred for the reaction.
Step 2: The resulting N-benzylethanolamine is mixed with glyoxylic acid in tetrahydrofuran, stirred, and distilled to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include benzyl alcohols, benzylamines, and substituted morpholinones .
Applications De Recherche Scientifique
4-Benzyl-2-methylmorpholin-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-methylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of the MDM2-p53 protein-protein interaction, which is crucial in regulating cell cycle and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylmorpholin-3-one: This compound has a similar morpholine ring structure but lacks the benzyl group, making it less hydrophobic and less active in certain biological assays.
4-Benzyl-2-hydroxy-morpholine-3-one: This compound has a hydroxyl group at the 2-position, which can enhance its solubility and reactivity.
Uniqueness
4-Benzyl-2-methylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets .
Propriétés
Numéro CAS |
61636-33-7 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-benzyl-2-methylmorpholin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-10-12(14)13(7-8-15-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Clé InChI |
FJCYRXLDGXUGEV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(CCO1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


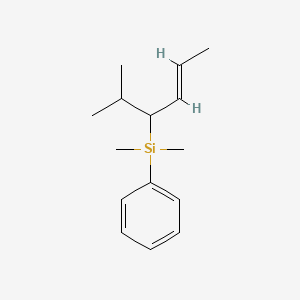


![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)

![1-Azabicyclo[3.2.2]nonan-4-amine](/img/structure/B13970625.png)

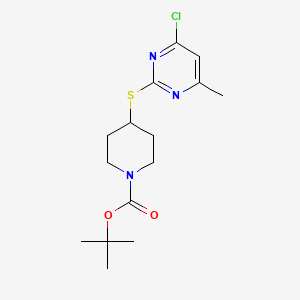
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
